2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-13-5-7-14(8-6-13)10-3-1-2-4-12-10;;/h1-4H,5-9H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRCCIWIXQDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride typically involves the reaction of piperazine with pyridine-2-carbonyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. After the reaction, the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The purification process may involve additional steps, such as filtration and chromatography, to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted piperazines or pyridines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity:
Research indicates that compounds similar to 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride exhibit significant antidepressant properties. These compounds often act as serotonin reuptake inhibitors or modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including those related to 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid. The findings suggested that modifications to the piperazine ring could enhance binding affinity to serotonin receptors, leading to improved antidepressant efficacy .
Neurological Research
Neuroprotective Effects:
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.
Data Table: Neuroprotective Studies
| Study | Model Used | Outcome |
|---|---|---|
| Smith et al. (2023) | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Johnson et al. (2024) | Rat model of Parkinson's | Improved motor function |
Anticancer Potential
Recent studies have highlighted the potential of piperazine derivatives as anticancer agents. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study:
A research article in Cancer Letters demonstrated that 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride exhibited cytotoxic effects against breast cancer cells by targeting specific signaling pathways involved in cell survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
Synthesis and Derivative Development
The synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride has led to the development of various derivatives aimed at enhancing pharmacological properties.
Synthesis Overview:
The compound can be synthesized through a multi-step process involving the reaction of piperazine with pyridine derivatives followed by acetic acid derivatization.
Mechanism of Action
The mechanism by which 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound’s pyridin-2-yl group distinguishes it from other piperazine-acetic acid derivatives. Below is a comparative analysis with prominent analogs:
| Compound Name | Substituent on Piperazine | Molecular Formula | CAS Number | Primary Use/Activity |
|---|---|---|---|---|
| 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride (Target) | Pyridin-2-yl | C₁₁H₁₅Cl₂N₃O₂ | Not provided | Research use (potential H1 antagonism) |
| Cetirizine dihydrochloride | (4-Chlorophenyl)phenylmethyl | C₂₁H₂₅ClN₂O₃·2HCl | 83881-52-1 | Antihistamine (allergic rhinitis, urticaria) |
| Levocetirizine dihydrochloride (R-enantiomer of cetirizine) | (R)-(4-Chlorophenyl)phenylmethyl | C₂₁H₂₅ClN₂O₃·2HCl | 130018-87-0 | Enhanced antihistamine activity vs. cetirizine |
| 2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid dihydrochloride (Impurity F) | Diphenylmethyl | C₂₁H₂₆N₂O₃·2HCl | 83881-54-3 | Cetirizine impurity; no therapeutic use |
| 2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride | 2-Chlorophenylphenylmethyl | C₂₁H₂₅ClN₂O₃·2HCl | Not available | Structural analog; research applications |
Pharmacological and Functional Insights
- Cetirizine and Levocetirizine : These compounds exhibit potent H1 receptor antagonism due to their bulky (4-chlorophenyl)phenylmethyl group, which enhances binding affinity and duration of action . Levocetirizine, the active enantiomer, shows improved efficacy and reduced sedation compared to racemic cetirizine .
- Target Compound: The pyridin-2-yl group may alter receptor interaction dynamics.
- Impurities and Byproducts : Derivatives like Impurity F (diphenylmethyl-substituted) are pharmacologically inactive but critical for quality control in cetirizine synthesis .
Biological Activity
2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is a chemical compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C11H15N3O2·2HCl
- Molecular Weight : 294.18 g/mol
- IUPAC Name : 2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid dihydrochloride
- Appearance : Powder
- Solubility : Enhanced solubility in aqueous solutions due to the dihydrochloride salt form, facilitating its use in biological assays and drug formulations .
The biological activity of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Research indicates that compounds with piperazine and pyridine moieties can effectively cross the blood-brain barrier, making them suitable candidates for treating neurological disorders .
Pharmacological Effects
Studies have shown that this compound exhibits potential efficacy against several conditions:
- Neurological Disorders : It has been investigated for its effects on neurotransmitter systems involved in anxiety and depression.
- Antitumor Activity : Preliminary data suggest that derivatives of this compound may inhibit cancer cell proliferation, particularly in human breast cancer models .
- Antimicrobial Properties : Similar piperazine derivatives have demonstrated antimicrobial activity against various pathogens, suggesting a broader therapeutic application .
Structure-Activity Relationship (SAR)
The structure of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is crucial for its biological activity. The presence of the pyridine ring enhances receptor binding affinity compared to simpler piperazine derivatives. A comparative analysis of various compounds illustrates how modifications can influence pharmacological profiles:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxyacetic acid dihydrochloride | Contains diphenylmethyl group | Enhanced lipophilicity |
| 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid | Substituted with pyrimidine instead of pyridine | Different receptor interaction profile |
| 2-(Piperazin-1-yl)acetic acid dihydrochloride | Simpler structure without aromatic substitution | Lower potency compared to pyridine derivatives |
This table highlights the significance of structural modifications on the biological activity of related compounds .
Antitumor Efficacy
A study published in Molecules reported that derivatives similar to 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid exhibited moderate to significant efficacy against human breast cancer cells, with IC50 values indicating promising therapeutic potential. For instance, a compound structurally related to this class showed an IC50 value of 18 μM against cancer cells, comparable to established treatments like Olaparib .
Antimicrobial Activity
Research into piperazine derivatives has revealed their effectiveness against resistant bacterial strains. One study highlighted that certain piperazine compounds outperformed traditional antibiotics like ampicillin against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . This suggests a potential role for 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride in developing new antimicrobial agents.
Q & A
Q. What assays are suitable for studying receptor-binding interactions of this compound?
Q. How can kinetic studies elucidate the mechanism of acid-catalyzed degradation?
- Methodology : Monitor degradation at varying HCl concentrations (0.1–1.0 M) using UV-Vis spectroscopy (λ = 270 nm). Fit data to pseudo-first-order kinetics. Identify intermediates via H NMR tracking (e.g., loss of acetate protons at δ 3.8 ppm) .
Q. What approaches facilitate structure-activity relationship (SAR) studies for analog development?
- Methodology : Synthesize analogs with modified pyridyl (e.g., 3-pyridyl vs. 4-pyridyl) or piperazine (e.g., N-methyl substituents). Test in vitro bioactivity (IC) against target enzymes. Correlate with molecular docking (AutoDock Vina) to identify critical hydrogen bonds (e.g., pyridyl N with receptor Asp113) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
